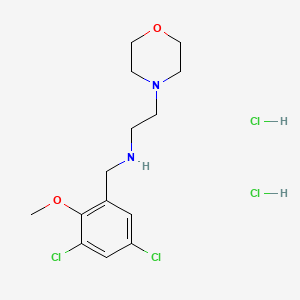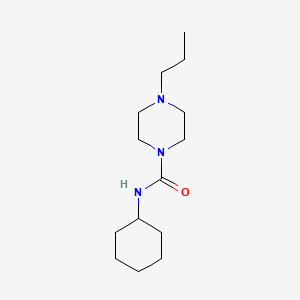![molecular formula C15H11Cl2NO3 B5346956 3-[(3,4-dichlorobenzoyl)amino]phenyl acetate](/img/structure/B5346956.png)
3-[(3,4-dichlorobenzoyl)amino]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-dichlorobenzoyl)amino]phenyl acetate, also known as DCBA, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoylphenylurea, which is a class of insecticides that target insect growth regulators. DCBA has been studied for its potential as an insecticide, as well as its effects on various biological systems. In
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorobenzoyl)amino]phenyl acetate involves the inhibition of chitin synthase, which is essential for the formation of insect exoskeletons. This leads to the disruption of insect growth and development. In cancer cells, this compound induces apoptosis through the activation of caspase-3 and caspase-9, which are enzymes that play a key role in programmed cell death. This compound has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In insects, this compound inhibits the formation of chitin, leading to the disruption of growth and development. In cancer cells, this compound induces apoptosis, leading to cell death. This compound has also been shown to modulate the immune system, inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-inflammatory properties, and may have potential as a treatment for autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(3,4-dichlorobenzoyl)amino]phenyl acetate in lab experiments is its specificity for chitin synthase, which allows for the selective inhibition of insect growth and development. This compound has also been shown to have low toxicity in mammals, making it a safer alternative to other insecticides. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. In addition, this compound has been shown to have low stability in solution, which can lead to degradation over time.
Future Directions
There are many potential future directions for research on 3-[(3,4-dichlorobenzoyl)amino]phenyl acetate. One area of interest is the development of more efficient synthesis methods, which could improve the yield and purity of the compound. Another area of interest is the development of new insecticides based on the structure of this compound, which could have improved efficacy and safety profiles. In addition, this compound could be studied further for its potential as a treatment for autoimmune diseases, and for its effects on other biological systems. Overall, this compound is a promising compound with many potential applications in scientific research.
Synthesis Methods
The synthesis of 3-[(3,4-dichlorobenzoyl)amino]phenyl acetate involves the reaction of 3,4-dichlorobenzoic acid with phenyl isocyanate, followed by acetylation with acetic anhydride. The product is then purified through recrystallization. The yield of this method is typically around 50%.
Scientific Research Applications
3-[(3,4-dichlorobenzoyl)amino]phenyl acetate has been used in scientific research for its potential as an insecticide, as well as its effects on various biological systems. It has been studied for its ability to inhibit the activity of chitin synthase, an enzyme that is essential for the formation of insect exoskeletons. This compound has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. In addition, this compound has been studied for its effects on the immune system, and its potential as a treatment for autoimmune diseases.
properties
IUPAC Name |
[3-[(3,4-dichlorobenzoyl)amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c1-9(19)21-12-4-2-3-11(8-12)18-15(20)10-5-6-13(16)14(17)7-10/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWPZFWTNCTLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-hydroxypropyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5346875.png)
![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5346882.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346890.png)
![(3aR*,7aS*)-5-methyl-2-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5346897.png)
![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5346899.png)
![3-cyclopropyl-6-(2,3-dihydro-1H-inden-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5346904.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B5346908.png)
![ethyl 2-({[(6-phenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5346924.png)

![3-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5346952.png)

![5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5346965.png)
![3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acrylic acid](/img/structure/B5346988.png)
![1-isobutyryl-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane](/img/structure/B5346991.png)